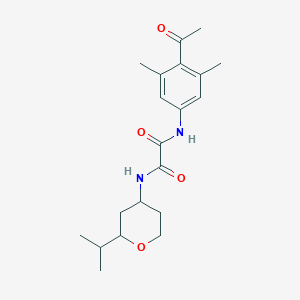
N'-(4-acetyl-3,5-dimethylphenyl)-N-(2-propan-2-yloxan-4-yl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-acetyl-3,5-dimethylphenyl)-N-(2-propan-2-yloxan-4-yl)oxamide, commonly known as ADOX, is a chemical compound that has been extensively studied in scientific research. ADOX is a small molecule inhibitor that is known to have potential therapeutic applications in cancer treatment.
Mechanism of Action
ADOX inhibits ribonucleotide reductase by binding to the active site of the enzyme. ADOX forms a complex with the enzyme, which prevents the enzyme from converting ribonucleotides to deoxyribonucleotides. This inhibition ultimately leads to a decrease in the production of deoxyribonucleotides, which are required for DNA replication. This inhibition ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects
ADOX has been shown to have potent anti-cancer activity in vitro and in vivo. ADOX has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. ADOX has also been shown to have synergistic effects with other chemotherapeutic agents, such as gemcitabine and cisplatin.
Advantages and Limitations for Lab Experiments
ADOX has several advantages for lab experiments. ADOX is a small molecule inhibitor that is easy to synthesize and purify. ADOX has also been extensively studied for its potential therapeutic applications in cancer treatment. However, ADOX also has some limitations for lab experiments. ADOX has poor solubility in water, which can make it difficult to use in certain assays. ADOX also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of ADOX. One potential direction is the development of more potent and selective inhibitors of ribonucleotide reductase. Another potential direction is the development of more effective drug delivery systems for ADOX. Finally, further studies are needed to determine the potential therapeutic applications of ADOX in other diseases, such as viral infections and autoimmune disorders.
Conclusion
In conclusion, ADOX is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. ADOX inhibits ribonucleotide reductase, which is essential for DNA synthesis. Inhibition of ribonucleotide reductase leads to a decrease in the production of deoxyribonucleotides, which are required for DNA replication. This inhibition ultimately leads to cell death in cancer cells. ADOX has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of ADOX, including the development of more potent and selective inhibitors of ribonucleotide reductase and the development of more effective drug delivery systems.
Synthesis Methods
The synthesis of ADOX involves the reaction of 4-acetyl-3,5-dimethylphenylhydrazine with 2-propan-2-yloxan-4-yl isocyanate. The reaction yields ADOX as a white solid with a melting point of 234-236°C. The purity of ADOX can be determined using high-performance liquid chromatography (HPLC).
Scientific Research Applications
ADOX has been extensively studied for its potential therapeutic applications in cancer treatment. ADOX is known to inhibit the enzyme ribonucleotide reductase, which is essential for DNA synthesis. Inhibition of ribonucleotide reductase leads to a decrease in the production of deoxyribonucleotides, which are required for DNA replication. This inhibition ultimately leads to cell death in cancer cells.
properties
IUPAC Name |
N'-(4-acetyl-3,5-dimethylphenyl)-N-(2-propan-2-yloxan-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-11(2)17-10-15(6-7-26-17)21-19(24)20(25)22-16-8-12(3)18(14(5)23)13(4)9-16/h8-9,11,15,17H,6-7,10H2,1-5H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUVIMVICZVMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)NC(=O)C(=O)NC2CCOC(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-acetyl-3,5-dimethylphenyl)-N-(2-propan-2-yloxan-4-yl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Methyl-3-(trifluoromethyl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B7436913.png)
![Methyl 4-[[3-(4-methylpiperazin-1-yl)pyrrolidine-1-carbonyl]amino]naphthalene-1-carboxylate](/img/structure/B7436915.png)
![5-tert-butyl-N-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-1H-imidazole-4-carboxamide](/img/structure/B7436916.png)
![[5-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]-1H-imidazol-4-yl]-phenylmethanone](/img/structure/B7436918.png)
![N,2-dimethyl-3-(3-methylbutan-2-ylamino)-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B7436922.png)
![6-[1-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7436924.png)

![1-[1-(4-Tert-butyl-1,3-thiazol-2-yl)ethyl]-3-(1,2-thiazol-5-yl)urea](/img/structure/B7436949.png)
![3-fluoro-4-morpholin-4-yl-N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]benzamide](/img/structure/B7436964.png)
![1-[(1-Cyanocyclopentyl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B7436968.png)
![[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7436980.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone](/img/structure/B7436993.png)
![N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide](/img/structure/B7437007.png)
![1-[5-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carbonyl]-2-phenyl-3,4-dihydropyrazol-3-yl]ethanone](/img/structure/B7437010.png)